2-Nitro-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Methane Production:

One of the most studied applications of 2-NP is its ability to inhibit methane production during in vitro ruminal fermentation. Studies have shown that 2-NP effectively reduces methane production by rumen microorganisms, potentially contributing to a more sustainable livestock industry by mitigating greenhouse gas emissions [].

Antimicrobial Properties:

Research suggests that 2-NP exhibits antimicrobial properties, potentially reducing the carriage of certain foodborne pathogens in animals. Studies have shown its effectiveness against specific bacteria strains, offering potential applications in animal health and food safety [].

Organic Synthesis:

2-NP can be employed as a reagent in organic synthesis. Its specific properties, such as its reactivity and solubility, make it useful in the production of various organic compounds, including 2,2,2-trinitroethyl ethers [].

Other Potential Applications:

While not extensively explored, 2-NP is also being investigated for its potential applications in other areas of scientific research, including:

- Biofuel production: Studies are exploring the potential of 2-NP as a precursor for the production of biofuels.

- Drug discovery: The unique properties of 2-NP might be relevant in the development of new drugs.

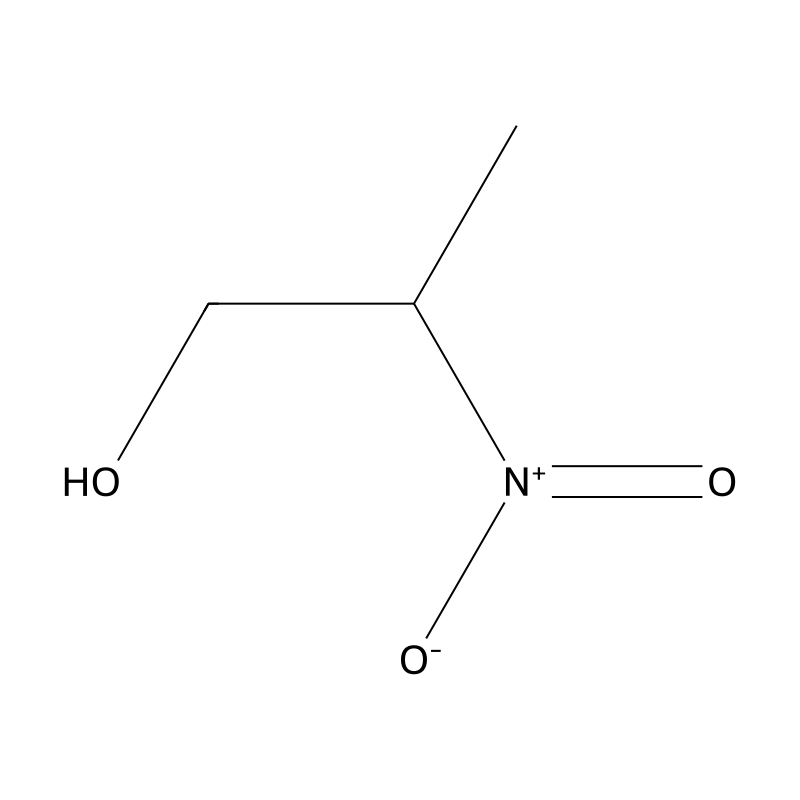

2-Nitro-1-propanol is an organic compound with the molecular formula C₃H₇NO₃. It is characterized by a nitro group (-NO₂) attached to the second carbon of a propanol chain. This compound appears as a colorless to pale yellow liquid and possesses a mild odor. Its structure can be represented as follows:

- Chemical Structure:

2-Nitro-1-propanol is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and biological studies.

- Reduction: It can be reduced to form 2-amino-1-propanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications.

- Nitration: Further nitration can yield more complex nitro compounds, expanding its utility in synthetic organic chemistry.

Research indicates that 2-nitro-1-propanol exhibits antimicrobial properties. It has been shown to inhibit methane production during in vitro ruminal fermentation, making it a potential additive in animal feed to reduce greenhouse gas emissions from livestock . Additionally, it may interact with microbial populations, affecting their growth and metabolism.

Various methods exist for synthesizing 2-nitro-1-propanol:

- Direct Nitration: Propanol can be directly nitrated using nitric acid under controlled conditions to yield 2-nitro-1-propanol.

- Condensation Reaction: A notable method involves the reaction of 2-nitropropane with formaldehyde in the presence of a basic catalyst, typically at temperatures between 40°C and 58°C .

- Reduction of Nitro Compounds: Starting from other nitro compounds, reduction processes can yield 2-nitro-1-propanol effectively.

2-Nitro-1-propanol finds utility in several fields:

- Chemical Synthesis: Used as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Antimicrobial Agent: Its properties make it suitable for use in veterinary medicine and animal feed additives.

- Solvent: Its miscibility with fats and oils allows it to be used as a solvent in various industrial applications.

Studies have demonstrated that 2-nitro-1-propanol interacts with microbial communities, particularly in ruminal fermentation processes. It has been observed to reduce methane production significantly, indicating its potential role as an antimicrobial supplement . Furthermore, its effects on skin contact have been noted, where it may cause non-allergic contact dermatitis upon exposure .

Several compounds share structural similarities with 2-nitro-1-propanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Nitro-2-methyl-1-propanol | C₄H₉NO₃ | Contains an additional methyl group; used in similar applications. |

| Nitroethane | C₂H₅NO₂ | Simpler structure; often used as a solvent and reagent. |

| 1-Nitropropan | C₃H₇NO₂ | Lacks the hydroxyl group; primarily used in organic synthesis. |

Uniqueness of 2-Nitro-1-Propanol

What distinguishes 2-nitro-1-propanol from these similar compounds is its specific combination of functional groups (hydroxyl and nitro) that confer unique biological activities and chemical reactivity. This makes it particularly valuable in both industrial applications and biological studies.

2-Nitro-1-propanol belongs to the broader class of nitro alcohols, which have been studied for over a century. While its exact discovery date is not well-documented, the compound is synthesized via methods rooted in classical organic chemistry, including the Henry reaction—a carbon–carbon bond-forming process between nitroalkanes and aldehydes or ketones. The nomenclature follows IUPAC conventions, with the hydroxyl group prioritized in numbering (1-propanol) and the nitro group positioned at the second carbon.

The compound’s systematic name, 2-nitro-1-propanol, reflects its functional groups and structural arrangement. Synonyms include 1-propanol, 2-nitro-, 2-nitropropanol, and 2-nitropropan-1-ol, though the IUPAC name is most commonly used in scientific literature.

Structural Characteristics and Isomerism

Molecular Structure and Functional Groups

2-Nitro-1-propanol’s structure consists of a propane chain with a hydroxyl (-OH) group at C1 and a nitro (-NO₂) group at C2. The central carbon (C2) is bonded to three distinct groups: a methyl (-CH₃), a hydroxymethyl (-CH₂OH), and a nitro group. This arrangement creates a chiral center at C2, as all four substituents are different.

The nitro group is electron-withdrawing, influencing the compound’s reactivity and physicochemical properties. Its planar geometry and resonance stabilization contribute to its stability in various solvents and reaction conditions.

Stereoisomerism and Chirality

The presence of a chiral center at C2 implies the potential for enantiomerism. However, 2-nitro-1-propanol is typically isolated as a racemic mixture or in non-stereoselective syntheses. While the compound’s stereochemistry is not always explicitly defined in literature, its chirality is a critical feature for applications requiring stereochemical control, such as pharmaceutical synthesis.

Table 1: Structural Features of 2-Nitro-1-Propanol

| Feature | Description |

|---|---|

| Molecular Formula | C₃H₇NO₃ |

| Molecular Weight | 105.09 g/mol |

| Chiral Center | C2 (CH₃, NO₂, CH₂OH, H) |

| Functional Groups | -OH (C1), -NO₂ (C2) |

Physicochemical Properties

Thermodynamic and Spectroscopic Properties

2-Nitro-1-propanol is a colorless to pale yellow liquid with a distinct odor. Key properties include:

- Melting Point: -20°C (estimated).

- Boiling Point: 72–74°C at 1 mmHg.

- Density: 1.185 g/mL at 25°C.

- Refractive Index: 1.439 (n²⁰/D).

These properties make it suitable as a solvent in industrial and laboratory settings.

Solubility and Stability

The compound exhibits limited solubility in water but dissolves readily in organic solvents such as ethanol and ethyl acetate. Its stability under standard conditions is attributed to the electron-withdrawing nitro group, which reduces the acidity of the hydroxyl proton compared to non-nitro alcohols.

Table 2: Physicochemical Data for 2-Nitro-1-Propanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇NO₃ | |

| Molecular Weight | 105.09 g/mol | |

| Melting Point | -20°C | |

| Boiling Point | 72–74°C (1 mmHg) | |

| Density | 1.185 g/mL (25°C) | |

| Refractive Index | 1.439 (20°C) |

Synthesis and Applications

Synthesis Methods

2-Nitro-1-propanol is synthesized via the Henry reaction, where nitroethane reacts with formaldehyde under basic conditions to form β-nitro alcohols. While traditional Henry reactions yield 1-nitro-2-propanol, specific catalysts or reaction conditions may favor the formation of 2-nitro-1-propanol. Alternative methods include nitration of propane derivatives or reduction of nitroalkenes.

Industrial and Pharmaceutical Applications

- Solvents and Additives: Used in inks, paints, adhesives, and polymer production due to its low viscosity and compatibility with organic systems.

- Pharmaceutical Intermediates: Serves as a precursor in synthesizing anorectic drugs like phentermine and chlorphentermine.

- Antimicrobial Agent: Reduces methane production in ruminal fermentation, making it a candidate for livestock feed additives.